4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride
Description
Properties
IUPAC Name |
6,7-dimethyl-3H-benzimidazol-5-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-5-6(2)9-8(3-7(5)10)11-4-12-9;;/h3-4H,10H2,1-2H3,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJDYZOFQGPVRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1N)NC=N2)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization and subsequent amination. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and pH, is common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Pharmaceutical Development
4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride serves as a lead compound for developing new drugs targeting various diseases, including cancer and viral infections. Its structural modifications can enhance its pharmacological profile, making it a candidate for further evaluation in drug discovery programs .
Antiviral Activity
Research has demonstrated that benzimidazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against hepatitis C virus (HCV) with low effective concentration (EC50) values . This highlights the potential of this compound in developing antiviral therapies.
Anticancer Potential
Studies indicate that benzimidazole derivatives can induce apoptosis and inhibit DNA synthesis in cancer cells. The specific substitution pattern of this compound may enhance its anticancer properties by targeting molecular pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. This suggests its potential as a new class of antibacterial agents .
Case Study 1: Antiviral Activity Against HCV
A series of studies have evaluated the antiviral effects of benzimidazole derivatives against HCV. Compounds with structural similarities to this compound showed promising results with EC50 values as low as 0.007 nM against different HCV genotypes .
Case Study 2: Anticancer Properties
Research focusing on the anticancer activity of benzimidazole derivatives indicates that compounds like this compound can significantly inhibit the proliferation of cancer cell lines through mechanisms involving oxidative stress and DNA damage .
Case Study 3: Antimicrobial Efficacy
In vitro studies have shown that derivatives of benzimidazole exhibit significant inhibition against common bacterial strains. The potential for developing new antibiotics from this class of compounds is being actively explored due to their unique mechanisms of action .
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites, altering the activity of the target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole Derivatives
(a) 5-Chloro-2-methyl-1H-benzimidazol-6-amine (Compound 14)
- Structure : Chlorine at position 5, methyl at position 2, and amine at position 6 (C₈H₈ClN₃).
- Synthesis : Prepared via sequential nitration, reduction, and cyclization steps using tin(II) chloride dihydrate in HCl (78% yield) .
- Properties :
- Melting point: 108°C.
- Spectral
- ¹H-NMR : δ 2.40 (s, CH₃), 6.85–7.32 (aromatic protons).
- MS : m/z 181 (M⁺).
- Applications : Intermediate in pharmaceutical synthesis.
(b) 4,5-Dimethyl-1H-benzimidazol-6-amine Dihydrochloride
- Structure : Methyl groups at positions 4 and 5, amine at position 5.
- Salt Form: Dihydrochloride salt increases aqueous solubility, critical for bioavailability in drug development (analogous to pramipexole dihydrochloride in ).
Dihydrochloride Salts in Pharmaceuticals
(a) Pramipexole Dihydrochloride Monohydrate
- Structure: Benzothiazole core with a propylamino substituent (C₁₀H₂₁Cl₂N₃O₄S).
- Molecular Weight : 302.27 g/mol .
- Applications : Dopamine agonist for Parkinson’s disease.
- Comparison : Unlike the benzimidazole core of the target compound, pramipexole’s benzothiazole structure confers distinct receptor-binding properties.
(b) Trientine Dihydrochloride
Data Table: Comparative Analysis
*Calculated value. †Inferred from dihydrochloride salt utility in drug development.
Research Implications and Gaps
- Synthetic Routes : The target compound’s synthesis likely parallels methods for 5-chloro-2-methyl-benzimidazole (), but experimental validation is needed.
- Spectral Data : Absence of NMR or MS data for the target compound highlights a research gap.
- Pharmacological Potential: Dihydrochloride salts like pramipexole () and trientine () underscore the importance of salt forms in drug design, suggesting similar opportunities for 4,5-dimethylbenzimidazole derivatives.
Biological Activity
4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antiviral properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzimidazole core with two methyl groups at the 4 and 5 positions and an amine group at the 6 position. This unique structure contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.
Table 1: Antimicrobial Activity Against Various Microorganisms
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, it has shown cytotoxic effects on several cancer cell lines.
Case Study: Cytotoxic Effects on Tumor Cells
In a study evaluating its effects on human lung adenocarcinoma (A549) and melanoma (WM115) cell lines, the compound exhibited notable cytotoxicity. The mechanism of action involves inducing apoptosis through caspase activation and DNA damage.
Table 2: Cytotoxicity Results on Tumor Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Apoptosis induction via caspase pathway |
| WM115 | 20 | DNA damage leading to cell death |
The findings indicate that this compound could be further investigated as a potential anticancer agent targeting hypoxic tumor environments .
Antiviral Activity
This compound also shows promise as an antiviral agent. Studies have demonstrated its ability to inhibit viral replication in vitro.
Table 3: Antiviral Activity Against Selected Viruses
| Virus | IC50 (µM) | Mode of Action |
|---|---|---|
| Human Cytomegalovirus | 25 | Inhibition of RNA polymerase II |
| Herpes Simplex Virus | 30 | Disruption of viral RNA synthesis |
These results suggest that the compound may play a role in the development of antiviral therapies .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can bind to specific enzymes involved in DNA synthesis and cellular processes.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells through caspase activation.
- Disruption of Viral Replication : By inhibiting RNA polymerase II, it effectively blocks viral RNA synthesis.
Q & A
Q. What are the recommended synthesis methodologies for 4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride?
The synthesis of this compound can be optimized using multi-step reactions involving cyclization and functional group modifications. A common approach involves coupling 4,5-dimethyl-1H-benzimidazole precursors with amine-bearing reagents under acidic conditions, followed by hydrochlorination. Statistical experimental design (e.g., factorial design) is critical for optimizing reaction parameters like temperature, solvent polarity, and stoichiometry to maximize yield and purity .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
Advanced spectroscopic techniques are essential:
- NMR spectroscopy (¹H/¹³C) to verify methyl group positions and amine protonation.
- X-ray crystallography for definitive confirmation of the crystal structure, including chloride ion coordination .
- Mass spectrometry (HRMS or ESI-MS) to validate molecular weight and detect impurities.
Q. What in vitro assays are suitable for assessing its biological activity?
Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with controls to evaluate potency. For example:
- MTT assays for cytotoxicity profiling in cancer cell lines.
- Fluorescence-based assays to study binding affinity to biological targets like kinases or DNA .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or cellular models. To address this:
- Perform dose-response curves under standardized conditions.
- Use structural analogs (Table 1) to isolate functional group contributions to activity.
- Apply meta-analysis to reconcile divergent datasets .
Table 1 : Structurally related benzimidazole analogs and their properties
| Compound Name | Key Structural Features | Reported Activity |
|---|---|---|
| 6-Chloro-1,3-benzodioxol-5-amine HCl | Chloro substitution on benzodioxole | Antimicrobial activity |
| 2-Hydrazinyl-4,5-dihydroimidazole HCl | Hydrazine-modified imidazole core | Anticancer potential |
Q. What computational methods can predict its reactivity or interactions with biological targets?
Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?
Apply Design of Experiments (DoE) principles:
Q. What strategies are effective for studying synergistic effects in combination therapies?
Use isobolographic analysis or Combinatorial Index (CI) calculations to quantify synergy. For example:
- Pair the compound with known chemotherapeutic agents and assess viability in resistant cell lines.
- Analyze transcriptomic profiles to identify pathways modulated by the combination .
Q. How can degradation pathways and stability be systematically evaluated?
Conduct forced degradation studies under stress conditions (heat, light, pH extremes) followed by:
- LC-MS/MS to identify degradation products.
- Kinetic modeling to predict shelf-life.
- Solid-state stability analysis (TGA/DSC) for polymorph characterization .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
